molecular formula C21H21N3O6 B7636183 [2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7636183
M. Wt: 411.4 g/mol
InChI Key: GBYVWPBGFKIGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as DPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPQ is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair.

Mechanism of Action

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. This compound inhibits PARP by binding to the enzyme's catalytic domain and preventing the transfer of ADP-ribose units.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PARP by this compound leads to the accumulation of DNA damage and the activation of cell death pathways. This compound has been shown to induce apoptosis in cancer cells and protect against cell death in models of neurodegenerative disease. This compound has also been shown to reduce inflammation in models of sepsis and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for use in lab experiments. Its potent inhibition of PARP makes it a valuable tool for studying DNA repair mechanisms and the role of PARP in cell death and survival. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. Its potency as a PARP inhibitor can lead to off-target effects, and its use in vivo can be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for research on [2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of more potent and selective PARP inhibitors that can be used in vivo. Another area of interest is the investigation of the role of PARP in DNA damage response pathways and the potential for PARP inhibitors to sensitize cancer cells to DNA-damaging agents. Additionally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have synergistic effects that could be explored in future studies.

Synthesis Methods

The synthesis of [2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves a multi-step process that includes the reaction of 3,4-diethoxyaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate to form 2-(3,4-diethoxyanilino)-2-oxoethyl 4-oxo-3H-phthalazine-1-carboxylate. This intermediate is then treated with sodium hydroxide to produce this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential use in scientific research. Its ability to inhibit PARP makes it a valuable tool for studying DNA repair mechanisms and the role of PARP in cell death and survival. This compound has been used to study the effects of PARP inhibition on cancer cells, neurodegenerative diseases, and inflammation. It has also been used in studies investigating the role of PARP in DNA damage response pathways.

properties

IUPAC Name

[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-3-28-16-10-9-13(11-17(16)29-4-2)22-18(25)12-30-21(27)19-14-7-5-6-8-15(14)20(26)24-23-19/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYVWPBGFKIGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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